Moricizine

説明

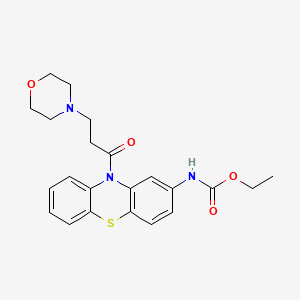

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBVWMNBEHXPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023335 | |

| Record name | Moricizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moricizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>64.1 [ug/mL] (The mean of the results at pH 7.4), 3.39e-02 g/L | |

| Record name | SID50086819 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Moricizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moricizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31883-05-3 | |

| Record name | Moricizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31883-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moricizine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moricizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moricizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moracizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORICIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GT1D0TMX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moricizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156-157 °C, 156 - 157 °C | |

| Record name | Moricizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moricizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Mechanisms and Electrophysiological Actions of Moricizine

Cellular and Molecular Mechanisms

The antiarrhythmic actions of moricizine stem from its effects at the cellular and molecular level, particularly its modulation of ion currents crucial for the cardiac action potential.

Inhibition of Rapid Inward Sodium Current (Na+ Channels)

A principal mechanism by which this compound exerts its effects is through the inhibition of the rapid inward sodium current (INa) across myocardial cell membranes drugbank.comnih.govdrugs.comcvpharmacology.com. This interaction with sodium channels is a cornerstone of its classification as a Class I antiarrhythmic agent drugbank.comnih.govcambridge.org. By reducing this fast inward sodium current, this compound impacts the initial rapid depolarization phase of the cardiac action potential cvpharmacology.compatsnap.com.

This compound is understood to primarily target the Sodium Channel Protein Type 5 Subunit Alpha (NaV1.5) drugbank.commdpi.com. This protein subunit is the pore-forming component of the principal voltage-gated sodium channel found in cardiac muscle, responsible for the fast influx of sodium ions that drives the rapid depolarization phase of the action potential uniprot.orgbvsalud.orgwikipedia.org. While it is generally believed to inhibit NaV1.5, the detailed molecular mechanism linking this inhibition to some of its broader effects, such as circadian function modulation, is still under investigation mdpi.com.

A notable characteristic of this compound's interaction with sodium channels is its use-dependent or rate-dependent blockade cambridge.orgpatsnap.comccjm.orgnih.govnih.gov. This phenomenon signifies that the degree of sodium channel block is more pronounced at higher heart rates or during periods of frequent cardiac electrical activity patsnap.comccjm.orgnih.gov. The blocking effect increases with greater frequency of activation, as occurs with increased heart rate ccjm.org. This use-dependence is a result of the drug's affinity for the sodium channel in its open or inactivated states, which are more prevalent during rapid stimulation, compared to its affinity for the resting state cambridge.orgnih.gov. Studies in isolated cardiac cells have demonstrated that the use-dependent inhibition of INa becomes more pronounced with an increase in both stimulation rate and pulse duration nih.gov.

The inhibition of the rapid inward sodium current directly impacts Phase 0 of the cardiac action potential, which represents the rapid depolarization phase cvpharmacology.compatsnap.comaneskey.comderangedphysiology.com. This compound causes a decrease in the maximum rate of Phase 0 depolarization (Vmax) drugbank.comnih.govdrugs.comnih.gov. This effect is concentration-dependent ccjm.orgnih.gov. By decreasing the slope of Phase 0, this compound slows down the conduction velocity of electrical impulses through cardiac tissue cvpharmacology.compatsnap.comuniba.it. This reduction in conduction velocity contributes to its antiarrhythmic properties by preventing the propagation of abnormal electrical activity patsnap.com.

Modulation of Repolarization Phases

Beyond its primary effects on sodium channels and depolarization, this compound also influences the repolarization phases of the cardiac action potential.

Decreased Effective Refractory Period (ERP)

This compound has been shown to decrease the effective refractory period (ERP) in cardiac Purkinje fibers drugbank.comnih.govdrugs.com. The ERP is the period during which an excitable tissue cannot be re-excited, regardless of the strength of the stimulus. By shortening the ERP, this compound influences the timing within the cardiac cycle during which a new action potential can be initiated.

In isolated dog Purkinje fibers, this compound shortens Phase II and III repolarization, leading to a decrease in both action potential duration (APD) and ERP drugs.com. While it decreases both APD and ERP in Purkinje fibers, the decrease in ERP is to a lesser extent than the decrease in APD drugbank.comnih.gov.

Increased ERP/APD Ratio

A notable effect of this compound is the increase in the ratio of the effective refractory period to the action potential duration (ERP/APD) drugbank.comnih.gov. This occurs because this compound decreases the APD in Purkinje fibers more significantly than it decreases the ERP drugbank.comnih.gov. An increased ERP/APD ratio can be significant in antiarrhythmic therapy as it relates to the concept of post-repolarization refractoriness, where the tissue remains refractory even after full repolarization has occurred oup.com. This can help prevent premature excitation and reentrant arrhythmias oup.com.

Suppression of L-type Ca2+ Current (ICa-L)

While this compound is primarily known for its sodium channel blockade, some research suggests it may also have effects on other ion channels, including a weak effect on L-type Ca2+ current (ICa-L) patsnap.com. However, these effects are generally considered less significant compared to its potent sodium channel blockade and are not thought to contribute extensively to its antiarrhythmic efficacy patsnap.com. L-type calcium channels play a crucial role in the plateau phase (Phase 2) of the action potential and in the function of the SA and AV nodes derangedphysiology.comcvpharmacology.comfrontiersin.org.

Effects on Cardiac Automaticity

This compound affects cardiac automaticity, which is the ability of certain cardiac cells to spontaneously generate electrical impulses patsnap.comnih.govdrugs.comccjm.org. This effect is particularly relevant in the context of arrhythmias arising from abnormal impulse formation mdedge.comccjm.org.

Suppression of Normal Automaticity in Purkinje Fibers

This compound suppresses normal automaticity in Purkinje fibers patsnap.commdedge.comnih.gov. Normal automaticity in these fibers is due to phase 4 depolarization mdedge.comccjm.orgwikidoc.org. Although this compound has no effect on the slope of phase 4 depolarization itself, it suppresses normal automaticity in Purkinje fibers by increasing the transmembrane threshold voltage required for excitation mdedge.com. Preclinical studies have demonstrated this suppression both in vitro and in vivo nih.gov.

Suppression of Abnormal Automaticity in Depolarized Purkinje Fibers

In addition to normal automaticity, this compound also suppresses abnormal automaticity, particularly in depolarized Purkinje fibers mdedge.comnih.gov. Abnormal automaticity can occur in cardiac tissues under pathological conditions, such as ischemia, where the resting membrane potential is depolarized brainkart.com. This compound's depressant effect on automaticity is observed in ischemic Purkinje tissue brainkart.com. Studies in animal models have shown that this compound suppresses abnormal automaticity in depolarized Purkinje fibers by increasing the transmembrane threshold voltage mdedge.com. Research in neonatal and adult canine Purkinje fibers indicated that a lower concentration of this compound was required to significantly reduce the rate of barium-induced abnormal automaticity in neonates compared to adults nih.gov.

Impact on Triggered Activity

This compound has been shown to suppress triggered activity patsnap.comnih.gov. Triggered activity refers to abnormal cardiac impulses that are initiated by afterdepolarizations, which are oscillations in the membrane potential occurring either during (early afterdepolarizations, EADs) or after (delayed afterdepolarizations, DADs) repolarization mdedge.comccjm.org. EADs are proposed mechanisms for arrhythmias like torsade de pointes, while DADs are implicated in arrhythmias seen in conditions like digitalis toxicity mdedge.comccjm.org. By suppressing both early and delayed afterdepolarizations, this compound can prevent arrhythmias driven by these mechanisms nih.gov.

Table 1: Electrophysiological Effects of this compound in Purkinje Fibers

| Electrophysiological Parameter | Effect of this compound | Source(s) |

| Effective Refractory Period (ERP) | Decreased | drugbank.comnih.govdrugs.comnih.gov |

| Action Potential Duration (APD) | Decreased | drugbank.comnih.govdrugs.comnih.gov |

| ERP/APD Ratio | Increased | drugbank.comnih.govahajournals.org |

| Maximum Rate of Phase 0 Depolarization (Vmax) | Decreased (concentration-dependent) | drugbank.comnih.govnih.govdrugs.comnih.gov |

| Phase 4 Depolarization Slope | No effect | mdedge.comnih.gov |

| Normal Automaticity | Suppressed (by increasing threshold voltage) | patsnap.commdedge.comnih.gov |

| Abnormal Automaticity (Depolarized fibers) | Suppressed (by increasing threshold voltage) | mdedge.comnih.gov |

| Early Afterdepolarizations (EADs) | Suppressed | nih.gov |

| Delayed Afterdepolarizations (DADs) | Suppressed | nih.gov |

| L-type Ca2+ Current (ICa-L) | Suppressed (weak effect) | patsnap.com |

Table 2: this compound Effects on Conduction Intervals (Clinical Studies)

| Conduction Interval | Effect of this compound | Source(s) |

| PR Interval | Prolonged (dose-related) | drugs.comccjm.orgnih.gov |

| QRS Interval | Prolonged (dose-related) | drugs.comccjm.orgnih.gov |

| AH Interval | Prolonged | nih.govdrugs.comccjm.org |

| HV Interval | Prolonged | nih.govdrugs.comccjm.org |

| JT Interval | Shortened | drugbank.comnih.govnih.govdrugs.com |

| QT Interval | Usually remains unchanged (due to QRS widening) | drugs.comccjm.org |

Suppression of Early Afterdepolarizations (EADs)

Early afterdepolarizations (EADs) are oscillations in membrane potential that occur during the plateau (phase 2) or repolarization (phase 3) phases of the cardiac action potential, before complete repolarization is achieved. ccjm.orgnih.govbiorxiv.org They are often associated with conditions that prolong the action potential duration, such as long QT syndromes. nih.govbiorxiv.org this compound has been shown to suppress EADs. nih.gov While the exact mechanisms can be complex and involve multiple ion channels, EADs can arise from a reduction in outward repolarizing currents or an increase in inward depolarizing currents, or both, compromising the net outward current needed for repolarization. nih.gov The suppression of EADs by this compound is likely related to its effects on ion channels, particularly its sodium channel blocking activity and its influence on repolarization. nih.gov Studies have indicated that reducing the inward sodium-calcium exchanger (NCX) activity can also contribute to EAD suppression, potentially by shortening action potential duration and reducing L-type calcium current activity. ahajournals.org

Suppression of Delayed Afterdepolarizations (DADs)

Delayed afterdepolarizations (DADs) are oscillations in membrane potential that occur after complete repolarization, during the diastolic phase. ccjm.orgahajournals.org They are typically triggered by spontaneous calcium release events from the sarcoplasmic reticulum, which activate the sodium-calcium exchanger, leading to an inward depolarizing current. ahajournals.org this compound has been shown to suppress DADs. nih.gov This suppression may be linked to its effects on sodium channels and potentially its influence on intracellular calcium handling, although the precise mechanisms underlying DAD suppression by this compound are not as extensively detailed as its sodium channel blockade. ahajournals.orgnih.gov Research suggests that reducing NCX activity can suppress DADs by impairing the translation of spontaneous calcium release events into depolarizing potentials, even if the frequency of these release events is unchanged. ahajournals.org

Minimal Effects on Outward K+ Currents in Atrial Myocytes

This compound's primary action is on sodium channels. While some antiarrhythmic drugs exert their effects by significantly altering potassium currents, this compound has been reported to have minimal effects on outward potassium currents in atrial myocytes. nih.gov Studies using techniques like patch-clamp have indicated that this compound, even at relatively high concentrations, did not significantly change the total outward current in frog atrial trabeculae. nih.gov This contrasts with the effects of some other antiarrhythmic agents that specifically target potassium channels to prolong repolarization. msdmanuals.comfrontiersin.org However, it's worth noting that some studies on other compounds have investigated the effects on transient outward potassium currents (Ito) in atrial myocytes, highlighting the importance of these currents in atrial electrophysiology. frontiersin.orgspandidos-publications.com this compound's limited effect on these currents in atrial tissue contributes to its specific electrophysiological profile.

Electrophysiological Impact at the Tissue and Organ Level

This compound's cellular-level actions translate into significant effects on electrical conduction and refractoriness within cardiac tissues and the entire organ.

Conduction Velocity Alterations

A hallmark effect of this compound is its impact on conduction velocity within the heart. nih.govpatsnap.comnih.govnih.govdrugs.com By blocking sodium channels and reducing the rate of phase 0 depolarization, this compound slows the propagation of electrical impulses. patsnap.com This effect is particularly notable in tissues that rely heavily on fast sodium channels for conduction. msdmanuals.com

Interactive Data Table: Effect of this compound on Conduction Parameters

| Parameter | Effect of this compound | Notes | Source |

| Conduction Velocity | Decreases in AV node, His-Purkinje, and ventricle | Dose-dependent | drugbank.comnih.govpatsnap.comnih.govccjm.orgnih.govdrugs.com |

| AH Interval (AV Nodal) | Increases | Dose-dependent, greater increase in responders | nih.govccjm.org |

| HV Interval (His-Purkinje) | Increases | Dose-dependent, greater increase in responders | nih.govccjm.org |

| PR Interval (ECG) | Prolongs | Manifestation of slowed AV nodal conduction | brainkart.comccjm.org |

| QRS Interval (ECG) | Widens | Manifestation of slowed His-Purkinje and ventricular conduction | brainkart.comccjm.orgnih.gov |

| JT Interval (ECG) | Shortens | Usually results in unchanged QT interval | nih.govccjm.org |

| Atrial Conduction | Slows | Minimal effect on intra-atrial conduction | nih.govnih.gov |

| Ventricular Conduction | Slows | Manifest in QRS widening | brainkart.comccjm.orgnih.gov |

Atrioventricular (AV) Nodal Conduction

This compound significantly affects conduction through the atrioventricular (AV) node. nih.govpatsnap.comnih.govnih.govdrugs.com The AV node is a critical part of the heart's electrical system, responsible for relaying impulses from the atria to the ventricles and introducing a delay that allows for proper ventricular filling. wikipedia.org this compound depresses conduction within the AV node, leading to a prolongation of the AH interval, which represents conduction time through the AV node. nih.govccjm.org This effect is dose-dependent. nih.govccjm.org On the electrocardiogram (ECG), this is reflected as a prolongation of the PR interval. brainkart.comccjm.org

His-Purkinje Conduction System

The His-Purkinje system is a network of specialized conduction fibers that rapidly transmit electrical impulses throughout the ventricles, enabling coordinated ventricular contraction. aerjournal.com this compound has a notable impact on conduction within this system, slowing conduction velocity. nih.govnih.govnih.govdrugs.com This is evidenced by an increase in the HV interval, which represents conduction time from the bundle of His to the ventricular myocardium via the Purkinje fibers. nih.govccjm.org The slowing of conduction in the His-Purkinje system and ventricular muscle contributes to the widening of the QRS complex observed on the ECG. brainkart.comccjm.orgnih.gov This effect is also dose-dependent. ccjm.org

Ventricular Myocardium Conduction

This compound decreases conduction velocity within the ventricular myocardium. nih.govccjm.org This effect extends to the His-Purkinje system, where it causes a slowing of conduction. drugbank.comnih.gov Electrophysiology studies have shown that this compound prolongs His-Purkinje conduction time (HV interval) in a dose-related manner. drugs.comnih.gov Alterations in ventricular conduction, including the emergence of new bundle branch patterns, have been observed in approximately 9.4% of patients. drugs.com

Atrial Conduction

This compound slows conduction within the atrium. nih.gov Despite this, it demonstrates minimal effects on normal sinus node function and intra-atrial conduction in general clinical use. drugbank.comnih.gov Studies in specific experimental models, such as the canine sterile pericarditis model of atrial flutter, have shown that this compound can prolong intra-atrial conduction times. nih.gov Furthermore, research indicates that this compound is capable of lengthening the circadian period in atrial tissues ex vivo. mdpi.com

Electrocardiographic Interval Changes

This compound induces characteristic changes in several electrocardiographic intervals, primarily reflecting its impact on cardiac conduction velocity. These changes, including the prolongation of PR and QRS intervals and the shortening of the JT interval, are typically dose-dependent. drugs.comnih.govccjm.orgnih.gov The dynamic changes observed in ECG variables tend to parallel the plasma concentration of this compound, with maximal effects generally occurring 1 to 2 hours following administration and returning towards baseline values by 8 hours. nih.gov

Prolongation of PR Interval

A consistent effect of this compound is the prolongation of the PR interval on the electrocardiogram. drugs.comnih.govccjm.orgnih.govunboundmedicine.comnih.gov This is attributed to the slowed conduction velocity through the atrioventricular (AV) node and the His-Purkinje system. drugbank.comnih.govccjm.org The extent of PR interval prolongation is dose-dependent. drugs.comnih.govccjm.orgnih.gov Clinical trials have reported average increases in the PR interval ranging from 12% to 20%. drugs.com Co-administration of this compound with digoxin (B3395198) has been shown to intensify the lengthening of the PR interval. nih.gov

Prolongation of QRS Interval

This compound causes a prolongation of the QRS interval. drugs.comnih.govccjm.orgnih.govnih.govunboundmedicine.comnih.gov This effect is a direct consequence of the slowed conduction within the His-Purkinje system and the ventricular myocardium. nih.govccjm.org The prolongation of the QRS interval is dose-dependent. drugs.comnih.govccjm.orgnih.gov Reported average increases in QRS duration in clinical trials range from 7% to 18%. drugs.com Studies have indicated that patients who responded effectively to this compound treatment exhibited a significantly greater lengthening of the QRS interval compared to non-responders. nih.gov However, the degree of QRS lengthening itself does not reliably predict the therapeutic efficacy of the drug. drugs.com

Shortening of JT Interval

The following table summarizes typical changes observed in ECG intervals with this compound:

| ECG Interval | Typical Change | Dose-Dependency | Notes |

| PR Interval | Prolongation | Yes | Average increase 12-20% in clinical trials. drugs.com Intensified by digoxin. nih.gov |

| QRS Interval | Prolongation | Yes | Average increase 7-18% in clinical trials. drugs.com Greater in responders. nih.gov |

| JT Interval | Shortening | Yes | Indicates minimal effect on ventricular repolarization. drugbank.comdrugs.com |

Effects on Refractoriness

This compound's effects on cardiac refractoriness are distinct and vary between atrial and ventricular tissues.

Sinoatrial Node Function

This compound generally has minimal effects on the normal sinus node function nih.govbrainkart.comdrugs.com. However, in individuals with pre-existing sinus node dysfunction, this compound can significantly impact sinoatrial activity nih.govccjm.orgdrugs.com.

Sinus Bradycardia Induction

In patients with sinus node dysfunction, this compound may induce sinus bradycardia nih.govccjm.orgdrugs.com. This effect is less frequent in patients with normal sinus node function drugs.com.

Increased Sinus Recovery Time

This compound has been shown to increase sinus recovery time, particularly in patients with underlying sinus node dysfunction nih.govccjm.orgdrugs.com. This indicates a potential to suppress the sinus node's ability to resume normal rhythm after a period of overdrive pacing or spontaneous pause.

Sinoatrial Block

This compound can produce sinoatrial block, including second-degree or complete sinoatrial block, in some patients with sinus node dysfunction nih.govccjm.org. This effect contributes to the need for careful use of this compound in individuals with suspected or known sinus node abnormalities ccjm.org.

| Electrophysiological Parameter | Effect of this compound (General) | Effect in Sinus Node Dysfunction | Relevant Section |

| Atrial Refractoriness | Little to minimal effect in normal sinus rhythm nih.govbrainkart.comdrugs.com | Not consistently reported | 2.2.3.1 |

| Ventricular Refractoriness | Little effect nih.govdrugs.commdedge.com | Not specifically noted | 2.2.3.2 |

| Sinoatrial Node Function (Normal) | Minimal effects on sinus cycle length and recovery time nih.govbrainkart.comdrugs.com | N/A | 2.2.4 |

| Sinus Bradycardia | Infrequent in normal sinus node drugs.com | May induce nih.govccjm.orgdrugs.com | 2.2.4.1 |

| Sinus Recovery Time | Minimal effect in normal sinus node drugs.com | Increased nih.govccjm.orgdrugs.com | 2.2.4.2 |

| Sinoatrial Block | Not typically observed in normal sinus node | May produce nih.govccjm.org | 2.2.4.3 |

Note: Data primarily derived from clinical studies and reviews. Specific quantitative data on the magnitude of changes in refractoriness or sinoatrial function can vary depending on the study design, patient population, and dosage.

Pharmacokinetic and Metabolic Research of Moricizine

Absorption and Bioavailability Studies

Moricizine is reported to be well absorbed after oral administration, with absorption completing within 2 to 3 hours. drugbank.comnih.gov Despite being completely absorbed, this compound undergoes significant first-pass metabolism in the liver, resulting in a lower absolute systemic bioavailability. drugbank.comnih.govccjm.orgnih.govnih.gov Studies indicate that the systemic bioavailability is approximately 38%. drugbank.comnih.govccjm.orgwikidoc.org Peak blood levels are typically reached within 0.8 to 2.0 hours after oral administration. ccjm.org

Impact of Food on Absorption

The presence of food can influence the absorption characteristics of this compound. Administration within 30 minutes after a meal has been shown to slow the rate of absorption. drugbank.comnih.gov This is evidenced by a delay in the time to reach peak plasma this compound concentration and a reduction in the peak plasma concentration. nih.govnih.gov For instance, a standardized breakfast delayed the time to peak plasma concentration from 0.9 hours in a fasting state to 1.2 hours and lowered the peak plasma concentration by 24% (from 0.72 µg/mL to 0.55 µg/mL) in healthy male subjects. nih.gov However, importantly, the extent of absorption, as measured by the area under the plasma concentration versus time curve (AUC), does not appear to be significantly altered by the meal. nih.govnih.gov

Distribution Profile

This compound exhibits a large apparent volume of distribution, suggesting that it distributes extensively into peripheral tissues. ccjm.orgnih.gov This large volume of distribution is likely related to its binding to these tissues. ccjm.org

Plasma Protein Binding

This compound is extensively bound to plasma proteins. ccjm.orgnih.govnih.gov The plasma protein binding is reported to be approximately 95%. drugbank.comccjm.orgnih.govnih.govwikidoc.orgwikipedia.orgresearchgate.net Studies using equilibrium dialysis and incubation experiments have determined that the mean plasma protein binding at various this compound concentrations ranged from 81.2% to 89.9%. nih.gov There was no apparent relationship between drug concentration and the extent of binding in pooled plasma over the tested concentration range in one study. nih.gov Erythrocytes, albumin, and alpha 1-acid glycoprotein (B1211001) (α1-AGP) have been identified as major binding components in blood. nih.gov Protein concentration-dependent binding was observed with albumin and α1-AGP, where the unbound fraction of this compound decreased with increasing protein concentrations. nih.gov An estimation suggests that 39% of the total drug in whole blood is bound to plasma proteins, while a larger portion (57%) is associated with erythrocytes, and only 4% remains free. nih.gov

Apparent Volume of Distribution

This compound has a large apparent volume of distribution. ccjm.orgnih.gov This volume is approximately 4 liters/kg. nih.gov There can be variability in the volume of distribution, with a reported 4-fold range. nih.govresearchgate.net The large volume of distribution suggests significant tissue uptake and binding. ccjm.orgnih.gov

Biotransformation and Metabolite Research

This compound undergoes extensive biotransformation. drugbank.comccjm.orgnih.gov Biotransformation is almost complete, with less than 10% of the administered dose excreted unchanged in the urine. ccjm.org this compound is extensively metabolized in the liver. drugbank.comnih.govwikipedia.org

Role of Hepatic First-Pass Metabolism

Hepatic first-pass metabolism plays a significant role in the pharmacokinetics of this compound. drugbank.comccjm.orgnih.govnih.govwikidoc.orgwikipedia.org This extensive presystemic metabolism in the liver is the reason for the lower systemic bioavailability despite complete oral absorption. drugbank.comccjm.orgnih.gov this compound is extensively metabolized to numerous compounds; at least 26 to 35 metabolites have been identified in humans. drugbank.comccjm.orgnih.govnih.gov Some studies report the identification of at least 35 metabolites in plasma and 51 in urine. nih.gov While many metabolites are formed, none individually account for a large percentage of the administered dose (none exceeding 1% in some analyses). drugbank.comnih.gov However, two identified metabolites, 2-amino-10-(3-morpholinopropionyl) phenothiazine (B1677639) and ethyl [10-(3-aminopropionyl) phenothiazin-2-yl] carbamate, possess structural characteristics associated with class 1 antiarrhythmic activity and have longer plasma half-lives than the parent drug. nih.gov Indirect evidence suggests that some of these metabolites may be pharmacologically active and contribute to the duration of action, which is longer than the elimination half-life of the parent drug. nih.gov this compound has also been shown to induce its own metabolism, specifically inducing hepatic cytochrome P-450 activity. drugbank.comnih.gov

Summary of Key Pharmacokinetic Parameters

| Parameter | Value(s) | Source(s) |

| Oral Absorption | Complete | drugbank.comnih.govccjm.org |

| Absolute Bioavailability | Approximately 38% | drugbank.comnih.govccjm.orgwikidoc.org |

| Time to Peak Plasma Levels | 0.8 - 2.0 hours (fasting) | ccjm.org |

| Delayed by food | nih.govnih.gov | |

| Peak Plasma Concentration | Reduced by food | nih.govnih.gov |

| Plasma Protein Binding | Approximately 95% | drugbank.comccjm.orgnih.govnih.govwikidoc.orgwikipedia.orgresearchgate.net |

| Apparent Volume of Distribution | Large, ~4 L/kg | ccjm.orgnih.gov |

| Metabolism | Extensive, Hepatic | drugbank.comccjm.orgnih.govnih.govwikipedia.org |

| Metabolites | At least 26-51 identified | drugbank.comccjm.orgnih.govnih.gov |

| Unchanged Drug Excreted (Urine) | < 10% | nih.govccjm.org |

Induction of Hepatic Cytochrome P-450 Activity

This compound has been shown to induce its own metabolism, which is mediated by hepatic cytochrome P-450 (CYP) enzymes. nih.govdrugbank.comdrugs.comnih.gov This auto-induction leads to a decrease in average this compound plasma concentrations with multiple dosing. drugs.com

Beyond auto-induction, this compound has also been found to induce the metabolism of other substances. It induces the metabolism of theophylline (B1681296) and specific pathways of antipyrine. nih.gov Research in mice indicates that this compound acts as a potent and preferential inhibitor of hepatic CYP1A enzymes in vitro and in vivo, specifically inhibiting CYP1A1-dependent ethoxyresorufin O-deethylation and CYP1A2-dependent methoxyresorufin O-demethylation. nih.gov The inhibition constants (Ki) for these reactions were found to be significantly lower than those of other known CYP1A2 inhibitors like cimetidine (B194882) and mexiletine. nih.gov This suggests a notable interaction potential with drugs metabolized by CYP1A enzymes.

Elimination and Excretion Pathways

This compound and its metabolites are primarily eliminated from the body through both renal and fecal pathways. nih.govdrugbank.comdrugs.comccjm.orgcambridge.org

Renal Excretion of Unchanged Drug

A very small fraction of orally administered this compound is excreted unchanged in the urine. nih.govdrugbank.comdrugs.comnih.govunboundmedicine.com Less than 1% of the administered dose is typically recovered as intact this compound in urine. nih.govnih.govdrugbank.comdrugs.comunboundmedicine.com While plasma levels of intact this compound are reported to be unchanged in hemodialysis patients, a substantial portion (39%) of this compound undergoes metabolism and is subsequently excreted in the urine, primarily as metabolites. drugs.com

Fecal Excretion

Fecal excretion is a major route of elimination for this compound and its metabolites. Approximately 56% to 59% of the administered dose is excreted in the feces. nih.govnih.govtandfonline.comdrugbank.comdrugs.comnih.gov Studies using radiolabelled this compound have shown that the majority of recovered radioactivity is found in the feces. nih.govtandfonline.comnih.gov

Enterohepatic Cycling

Summary of Excretion Pathways:

| Excretion Pathway | Percentage of Administered Dose | Source(s) |

| Renal (unchanged) | < 1% | nih.govnih.govdrugbank.comdrugs.comnih.govunboundmedicine.com |

| Renal (total) | Approximately 31.8% - 39% | nih.govtandfonline.comdrugbank.comdrugs.com |

| Fecal | Approximately 56% - 59% | nih.govnih.govtandfonline.comdrugbank.comdrugs.comnih.gov |

| Enterohepatic Cycling | Occurs | drugs.comccjm.org |

Pharmacokinetic Parameters Related to Elimination:

| Parameter | Value (approximate) | Source(s) |

| Plasma Half-life (this compound) | 1.5 - 3.5 hours | nih.govdrugbank.comdrugs.comunboundmedicine.com |

| Plasma Half-life (Metabolites) | 2.9 - 23.6 hours | nih.govtandfonline.com |

Note: The antiarrhythmic effect of this compound persists longer than the plasma half-life of the parent drug, suggesting the contribution of active metabolites or distribution into a deep compartment. drugs.comnih.gov

Therapeutic Efficacy and Clinical Outcomes Research

Ventricular Arrhythmia Suppression

Research into moricizine's effects on ventricular arrhythmias has demonstrated its ability to suppress various forms of abnormal electrical activity in the ventricles.

Suppression of Ventricular Premature Depolarizations (VPDs)/Premature Ventricular Complexes (PVCs)

Clinical studies have shown this compound to be effective in reducing the frequency of ventricular premature depolarizations (VPDs), also known as premature ventricular complexes (PVCs). In some studies, this compound suppressed frequent ventricular premature depolarizations in 60% to 70% of patients. ccjm.org Another study reported that this compound was initially efficacious in 73% of patients with frequent nonsustained ventricular tachycardia, with two-thirds achieving total abolition of nonsustained VT. nih.gov Long-term follow-up in one study showed that initial efficacy in suppressing VPDs decreased over time, from 75% at 12 months to 62% at 24 months. nih.gov

Data on VPD/PVC Suppression:

| Study Type | Patient Population | Suppression Rate (VPDs/PVCs) | Notes | Source |

| Clinical Studies (General) | Patients with frequent ventricular premature depolarizations | 60-70% | Suppression of frequent VPDs and NSVT. | ccjm.org |

| Prospective Trial | Patients with frequent nonsustained VT (n=48) | 73% (initial efficacy) | Two-thirds had total abolition of NSVT. | nih.gov |

| Long-term Follow-up | Patients with initial efficacy (n=28) | 75% (at 12 months) | Efficacy decreased to 62% at 24 months. | nih.gov |

| Noninvasive Study | Patients with reproducible spontaneous arrhythmia (n=75) | >50% reduction in VPCs | Efficacy criteria for noninvasive methods. | nih.gov |

Suppression of Nonsustained Ventricular Tachycardia (NSVT)

This compound has also demonstrated efficacy in suppressing nonsustained ventricular tachycardia (NSVT). Studies indicate that this compound suppresses NSVT in a significant percentage of patients, with reported rates similar to its effect on VPDs. ccjm.org One trial specifically focusing on patients with frequent NSVT found this compound to be initially effective in 73% of patients, with a substantial proportion achieving complete abolition of NSVT episodes. nih.gov In a study using noninvasive monitoring, efficacy criteria included a greater than 90% reduction in repetitive ventricular premature beats (couplets and runs of VT). nih.gov

Data on NSVT Suppression:

| Study Type | Patient Population | Suppression Rate (NSVT) | Notes | Source |

| Clinical Studies (General) | Patients with nonsustained ventricular tachycardia | 60-70% | Suppression of frequent VPDs and NSVT. | ccjm.org |

| Prospective Trial | Patients with frequent nonsustained VT (n=48) | 73% (initial efficacy) | Two-thirds had total abolition of NSVT. | nih.gov |

| Noninvasive Study | Patients with reproducible spontaneous arrhythmia (n=75) | >90% reduction in repetitive VPCs/VT runs | Efficacy criteria for noninvasive methods. | nih.gov |

| High-dose therapy | Patients with frequent ventricular ectopic depolarizations (n=10) | 99.6% | Mean suppression of nonsustained ventricular tachycardia during inpatient therapy. nih.gov |

Efficacy in Induced Ventricular Tachycardia

The efficacy of this compound in suppressing induced ventricular tachycardia, typically assessed through programmed electrical stimulation, appears to be lower compared to its effects on spontaneous ventricular arrhythmias. Studies have shown that this compound suppresses induced ventricular tachycardia in approximately 15% to 25% of patients. ccjm.orgnih.gov However, in patients with serious ventricular arrhythmias and inducible sustained ventricular tachycardia who had failed prior therapy with other Class I agents, this compound demonstrated a low rate of efficacy, with only 12% becoming noninducible. nih.govacpjournals.org One study specifically noted that while this compound was effective in suppressing nonsustained VT, it was ineffective in preventing the recurrence of sustained VT, with a 63% failure rate. nih.gov

Data on Efficacy in Induced Ventricular Tachycardia:

| Study Type | Patient Population | Suppression Rate (Induced VT) | Notes | Source |

| Clinical Studies (General) | Patients with induced ventricular tachycardia | 15-25% | Suppression of induced ventricular tachycardia. | ccjm.orgnih.gov |

| Electrophysiologic Testing | Patients with sustained ventricular tachycardia (n > 100) | 20-25% | Suppression of the initiation of sustained VT. | nih.gov |

| Uncontrolled Clinical Trial | Patients with serious ventricular arrhythmias and inducible sustained VT (n=26) | 12% | Patients who failed prior Class I agents; low rate of efficacy. | nih.govacpjournals.org |

| Prospective Trial (without EP study) | Patients with frequent nonsustained VT and history of sustained VT (n=20 of 48) | 63% failure rate | Ineffective in preventing recurrence of sustained VT. | nih.gov |

| Electrophysiologic Testing (Refractory VT) | Patients with sustained ventricular arrhythmias refractory to Class IA agents (n=20) | 0% | Sustained VT was not suppressed by this compound in any patient. | acpjournals.org |

Comparison with Other Class I Antiarrhythmic Agents

Comparative trials have evaluated the efficacy of this compound against other Class I antiarrhythmic drugs. This compound has been shown to be superior in efficacy to propranolol (B1214883) and disopyramide (B23233) in suppressing ventricular ectopic activity. nih.govnih.gov Its efficacy has been found to be comparable to that of quinidine (B1679956) for reducing VPC frequency and achieving suppression of nonsustained ventricular tachycardia. ccjm.orgnih.gov However, studies, including the Cardiac Arrhythmia Pilot Study (CAPS), indicated that Class IC drugs like encainide (B1671269) and flecainide (B1672765) showed somewhat greater efficacy in suppressing ventricular arrhythmias compared to this compound. ccjm.orgnih.gov Despite this, the clinical context of these comparisons, particularly regarding outcomes in post-myocardial infarction patients, is crucial. ccjm.orgahajournals.org

Comparative Efficacy Data (Ventricular Arrhythmias):

| Comparator Drug | This compound Efficacy vs. Comparator | Arrhythmia Type | Notes | Source |

| Propranolol | Superior | Ventricular ectopic activity | More effective than a beta blocker. | nih.govnih.gov |

| Disopyramide | Superior | Ventricular ectopic activity, VPC frequency | 90% vs 65% response rate for >75% VPC reduction. | ccjm.orgnih.govnih.gov |

| Quinidine | Comparable | VPC frequency, Nonsustained ventricular tachycardia | 67% vs 71% for >75% VPC reduction; 57% vs 57% for 90% NSVT suppression. | ccjm.orgnih.govnih.gov |

| Encainide | Less effective | VPCs, Nonsustained ventricular tachycardia | Encainide and flecainide showed somewhat greater efficacy in CAPS. | ccjm.orgnih.gov |

| Flecainide | Less effective | VPCs, Nonsustained ventricular tachycardia | Encainide and flecainide showed somewhat greater efficacy in CAPS. | ccjm.orgnih.gov |

Atrial Arrhythmia Management

While primarily studied for ventricular arrhythmias, preliminary findings have suggested that this compound may also have effects on atrial arrhythmias.

Suppression of Atrial Ectopic Activity

Limited research indicates that this compound may be effective in suppressing atrial ectopic activity. nih.gov One study reported a mean suppression of premature atrial contractions of 89.0% during inpatient therapy with high-dose this compound. nih.gov Additionally, preliminary findings have suggested potential efficacy in managing other supraventricular tachycardias, including atrioventricular nodal re-entry tachycardia and Wolff-Parkinson-White tachycardias involving accessory pathways. nih.gov However, compared to other antiarrhythmic drugs used for atrial fibrillation, such as amiodarone, flecainide, and propafenone, the evidence for this compound's efficacy in atrial arrhythmias appears less extensive in the provided search results. uscjournal.comacpjournals.org

Data on Atrial Ectopic Activity Suppression:

| Study Type | Patient Population | Suppression Rate (PACs) | Notes | Source |

| High-dose therapy | Patients with frequent ventricular ectopic depolarizations (n=10) | 89.0% | Mean suppression of premature atrial contractions. | nih.gov |

| Preliminary Findings | Patients with atrial ectopic activity | Effective | Also suggested efficacy in AVNRT and WPW tachycardias. | nih.gov |

Efficacy in Atrioventricular Nodal Re-entry Tachycardia

Preliminary findings have indicated that this compound is effective in suppressing atrial ectopic activity and atrioventricular nodal re-entry tachycardia. nih.gov

Efficacy in Wolff-Parkinson-White Tachycardias

This compound has shown preliminary effectiveness in suppressing Wolff-Parkinson-White tachycardias that involve accessory pathways. nih.gov

This compound in Atrial Fibrillation (AF)

Research has explored the potential of this compound in the management of atrial fibrillation, investigating several mechanisms by which it may exert its effects. nih.govresearchgate.netcvja.co.za

Inhibition of Angiotensin II-Mediated Atrial Enlargement

Studies have shown that this compound significantly inhibited Angiotensin II (Ang II)-mediated atrial enlargement in a mouse model. nih.govresearchgate.netpatsnap.comresearchgate.netresearchgate.net This suggests a potential role for this compound in mitigating structural remodeling of the atria induced by Ang II.

Reduction of AF Vulnerability

In Ang II-treated mice, this compound was found to reduce the vulnerability to atrial fibrillation. nih.govpatsnap.comresearchgate.netresearchgate.net This finding indicates that this compound may help to stabilize atrial electrical activity and lower the likelihood of AF initiation.

Inhibition of Late Sodium Current (INaL) in Atrial Myocytes

A key mechanism identified for this compound's action in AF is the inhibition of the late sodium current (INaL) in isolated atrial myocytes. nih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.net Enhanced INaL is considered to be related to an increased risk of AF. nih.govpatsnap.comresearchgate.netresearchgate.net In Ang II-treated left and right atrial cardiomyocytes, densities of INaL were enhanced, and this increase was alleviated by the administration of this compound. nih.govpatsnap.comresearchgate.netresearchgate.net this compound also significantly reduced Sea anemone toxin II (ATX II)-enhanced INaL density in normal isolated atrial myocytes. nih.govpatsnap.comresearchgate.netresearchgate.net

Clinical Trial Findings and Post-Market Surveillance

The clinical efficacy of this compound has been evaluated through a variety of studies, ranging from uncontrolled compassionate use programs to large, randomized controlled trials. ccjm.orgnih.gov These investigations aimed to determine its effectiveness in suppressing ventricular arrhythmias and its impact on clinical outcomes, particularly in patients with structural heart disease.

Noncomparative and Comparative Trials

Noncomparative studies have characterized this compound's ability to suppress ventricular arrhythmias. In these trials, "life-threatening ventricular arrhythmias" were typically defined as sustained ventricular tachycardia, ventricular flutter, and ventricular fibrillation, while "potentially life-threatening ventricular arrhythmias" included symptomatic nonsustained ventricular tachycardia associated with significant structural heart disease. ccjm.orgmdedge.com A "response" was often defined as a reduction in the frequency of ventricular premature complexes (VPCs) by at least 75% during 24-hour Holter monitoring. ccjm.org In one noncomparative study involving 1,072 patients with various ventricular arrhythmias, 67% responded to this compound treatment. ccjm.org Another study in 46 patients with life-threatening ventricular arrhythmias reported a 60% suppression rate for nonsustained ventricular tachycardia and a 94% average reduction in total VPC frequency. ccjm.org Programmed electrical stimulation (PES) studies in controlled and compassionate use settings showed that this compound prevented the induction of sustained ventricular tachycardia in approximately 25% of patients. drugs.com

Comparative trials have assessed this compound's efficacy relative to other antiarrhythmic agents. In double-blind, placebo-controlled, crossover studies comparing this compound with quinidine and disopyramide in patients with non-life-threatening arrhythmias, this compound was found to be superior to disopyramide in reducing VPC frequency by 75% or more (90% vs 65% response rates) and comparable to quinidine (67% vs 71%). ccjm.orgnih.gov this compound was also comparable to quinidine in achieving 90% suppression of nonsustained ventricular tachycardia (57% for both groups). ccjm.org A comparison with propranolol in a double-blinded, placebo, baseline-controlled crossover study demonstrated that this compound achieved a significantly greater reduction in VPCs (86% average decrease) compared to propranolol (41%). ccjm.orgnih.gov The combination of this compound and propranolol resulted in a 90% decrease in VPC frequency. ccjm.org

However, studies in patients with serious ventricular arrhythmias and inducible sustained ventricular tachycardia, many of whom had failed previous class I antiarrhythmic therapy, showed a lower efficacy for this compound. An uncontrolled clinical trial in 26 such patients found that only 3 (12%) became noninducible on this compound. acpjournals.org Another study in patients with compromised left ventricular function and sustained ventricular arrhythmias refractory to class IA agents found this compound ineffective in suppressing sustained ventricular arrhythmias, with none of the 20 patients with inducible sustained ventricular tachycardia achieving suppression. acpjournals.org

Cardiac Arrhythmia Suppression Trial (CAST and CAST-II) Outcomes

The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark series of randomized, placebo-controlled studies designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature depolarizations (VPDs) after myocardial infarction (MI) would reduce mortality. wikipedia.orgnih.govnih.gov CAST initially included encainide, flecainide, and this compound. hrsonline.orgahajournals.org CAST-II specifically evaluated this compound against placebo after the early termination of the encainide and flecainide arms of CAST-I due to increased mortality. nih.govacc.orgjacc.org

Contrary to the initial hypothesis, the CAST studies demonstrated that suppressing ventricular arrhythmias with class I antiarrhythmic agents, including this compound, in post-MI patients was not only ineffective in improving survival but was associated with increased mortality. nih.govnih.govahajournals.org

CAST-II was stopped early due to excess mortality observed in the this compound group during the initial 14-day period of treatment after myocardial infarction. nih.govacc.orgjacc.org In this early phase, 17 of 665 patients treated with this compound died or had cardiac arrests, compared to 3 of 660 patients in the no treatment or placebo group. nih.gov Estimates of conditional power indicated a low likelihood (less than 8%) of observing a survival benefit from this compound if the trial continued. nih.govacpjournals.org

Data from CAST-I and CAST-II showed that at 1 year from randomization, 90% of active drug-treated patients (including those on this compound in CAST-II) remained alive compared to 95% of placebo-treated patients (P = 0.0006). nih.govacc.org Similarly, at 1 year, 93% of active drug-treated patients were free of cardiac arrest or arrhythmic death compared to 96% of placebo-treated patients (P = 0.003). nih.govacc.org

Here is a summary of mortality data from CAST-II:

| Outcome | This compound Group (n=665 in early phase) | Placebo Group (n=660 in early phase) | P-value |

| Death or Cardiac Arrest (14 days) | 17 | 3 | N/A |

| Death or Cardiac Arrest (Long-term) | 49 | 42 | 0.40 |

Here is a summary of 1-year outcomes from CAST (including CAST-II data for this compound):

| Outcome | Active Drug Group (1 year) | Placebo Group (1 year) | P-value |

| Overall Survival | 90% | 95% | 0.0006 |

| Survival Free of Cardiac Arrest/Arrhythmic Death | 93% | 96% | 0.003 |

Subgroup analyses in CAST and CAST-II explored whether certain patient characteristics influenced the outcomes with antiarrhythmic therapy. In the sicker patients enrolled in CAST-II, who had a left ventricular ejection fraction (LVEF) of ≤40%, the use of diuretics at baseline significantly interacted with this compound use for both all-cause death/cardiac arrest and arrhythmic death/cardiac arrest. nih.gov The total mortality hazard ratio was 1.9 for those using diuretics compared to 0.7 for those not using diuretics (P = 0.01). nih.gov

Compassionate Use Programs

This compound was also available through compassionate use programs. ccjm.orgnih.gov These programs provided access to the drug for patients with serious or life-threatening arrhythmias who lacked alternative therapeutic options. mikrobiomik.net A multicenter, open-label, long-term, outpatient compassionate-use trial involved 263 patients, of whom 187 had life-threatening ventricular arrhythmias and 75 had potentially life-threatening arrhythmias. ccjm.orgmdedge.com this compound was administered to 254 patients in this trial and was reported as effective in 121 (48%) patients, particularly in the group with potentially life-threatening ventricular arrhythmias. ccjm.orgmdedge.com Compassionate use programs allow for the collection of valuable data on the efficacy and safety of investigational treatments in real-world settings, although they are typically uncontrolled. mikrobiomik.net

Drug Drug Interactions and Polypharmacy Considerations

Pharmacokinetic and Pharmacodynamic Interactions

The pharmacokinetic and pharmacodynamic interactions involving moricizine can alter its own plasma concentrations or those of concomitant medications, potentially leading to therapeutic failure or adverse effects.

Interactions affecting this compound Metabolism/Clearance

This compound's metabolism is extensive, primarily occurring in the liver. nih.gov Co-administration of drugs that affect hepatic enzyme systems can, therefore, significantly impact its clearance and plasma levels.

Cimetidine (B194882), a histamine (B1213489) H2 receptor antagonist known to inhibit various cytochrome P450 enzymes, has been shown to reduce the metabolism of this compound. nih.gov This interaction leads to a slowed elimination of this compound from the body. nih.gov Consequently, the co-administration of cimetidine with this compound can result in additive systemic effects of this compound. nih.gov While the co-administration of this compound does not appear to alter the pharmacokinetics of cimetidine, the impact of cimetidine on this compound levels necessitates careful consideration.

Table 1: Effect of Cimetidine on this compound Pharmacokinetics

| Pharmacokinetic Parameter | Change with Cimetidine Co-administration | Clinical Implication |

| Metabolism | Reduced | Potential for increased this compound plasma concentrations |

| Elimination | Slowed | Increased systemic exposure to this compound |

| Systemic Effects | Additive | Heightened therapeutic and/or toxic effects of this compound |

This compound has the notable property of inducing its own metabolism through the induction of hepatic cytochrome P-450 (CYP) activity. nih.govdrugbank.com This auto-induction means that with continued administration, this compound can accelerate its own breakdown and clearance. This phenomenon is a key consideration in its therapeutic use, as it can influence the maintenance of stable plasma concentrations over time.

While this compound induces its own metabolism, it also demonstrates a complex interaction with the CYP450 system by acting as a potent inhibitor of specific enzymes. Research has shown that this compound is a potent and preferential inhibitor of hepatic CYP1A enzymes, particularly CYP1A1 and CYP1A2. nih.gov The inhibition constants (Kᵢ) for CYP1A1-dependent ethoxyresorufin O-deethylation and CYP1A2-dependent methoxyresorufin O-demethylation were found to be 0.43 micromol/l and 0.98 micromol/l, respectively. nih.gov This inhibitory effect is significant as these values are below the therapeutic serum concentrations of this compound and are considerably lower than those of other known CYP1A2 inhibitors like cimetidine. nih.gov This dual action—inducing its own metabolism while inhibiting specific CYP enzymes involved in the metabolism of other drugs—highlights the complexity of this compound's drug interaction profile.

This compound Effects on Concomitant Drug Pharmacokinetics/Dynamics

This compound can also influence the pharmacokinetic and pharmacodynamic profiles of other drugs administered concurrently.

In clinical studies, no clinically significant pharmacokinetic interactions have been observed between this compound and digoxin (B3395198). nih.gov One study involving healthy male adults evaluated the co-administration of single intravenous doses of digoxin with multiple oral doses of this compound and found no alteration in the pharmacokinetic parameters of either drug. However, a pharmacodynamic interaction has been noted, with some patients receiving both digoxin and this compound experiencing an excessive prolongation of the PR interval, likely due to the additive electrophysiologic effects of the two drugs. nih.gov

Table 2: Pharmacokinetic Parameters of Digoxin With and Without this compound

| Pharmacokinetic Parameter | Digoxin Alone | Digoxin with this compound |

| Systemic Clearance | 2.87 mL/min/kg | 3.01 mL/min/kg |

| Apparent Volume of Distribution | 11.3 L/kg | 11.3 L/kg |

| Renal Clearance | 2.44 mL/min/kg | 2.64 mL/min/kg |

| Elimination Half-life | 45.6 hours | 43.1 hours |

This compound is known to induce the metabolism of theophylline (B1681296). nih.gov This induction of theophylline's metabolic pathways leads to a significant increase in its clearance from the body and a corresponding decrease in its plasma half-life. This interaction can reduce the therapeutic efficacy of theophylline, necessitating potential dosage adjustments when this compound is initiated or discontinued. The mechanism for this interaction is linked to this compound's complex effects on the cytochrome P450 system, as theophylline is a known substrate for the CYP1A2 enzyme, which this compound potently inhibits. nih.gov This presents a seemingly contradictory scenario where this compound, a CYP1A2 inhibitor, accelerates theophylline's metabolism. This may be explained by this compound's induction of other metabolic pathways for theophylline that outweigh its inhibitory effect on CYP1A2, or a more complex interaction at the enzyme level.

Table 3: Effect of this compound on Theophylline Pharmacokinetics

| Pharmacokinetic Parameter | Change with this compound Co-administration |

| Clearance | Increased by 44-66% |

| Plasma Half-life | Decreased by 19-33% |

Warfarin (B611796)

This compound may interact with the anticoagulant warfarin. drugs.com Since this compound is known to induce its own hepatic metabolism, there is a potential for it to interfere with the metabolism of warfarin, which is also extensively metabolized by the liver. nih.gov Both this compound and warfarin are also highly bound to plasma proteins. nih.gov

Interactions Increasing Arrhythmogenic Activity

This compound itself has known proarrhythmic properties, meaning it can worsen existing arrhythmias or induce new ones. patsnap.comdrugs.com This risk can be heightened when this compound is combined with other substances that also possess arrhythmogenic potential. drugbank.com The co-administration of such drugs can lead to an additive or synergistic effect on cardiac rhythm, increasing the likelihood of adverse cardiovascular events. patsnap.com A variety of medications from different therapeutic classes have been identified as potentially increasing the arrhythmogenic activities of this compound. drugbank.com

Table 1: Drugs That May Increase the Arrhythmogenic Activity of this compound

| Drug Category | Interacting Drug |

|---|---|

| Antiarrhythmics | Acetyldigitoxin drugbank.com, Adenosine drugbank.com, Ajmaline drugbank.com, Bretylium drugbank.com, Deslanoside drugbank.com, Dofetilide drugbank.com, Flecainide (B1672765) patsnap.com, Propafenone patsnap.com |

| Beta-Blockers | Acebutolol drugbank.com, Alprenolol drugbank.com, Atenolol drugbank.com, Carteolol drugbank.com, Carvedilol drugbank.com, Celiprolol drugbank.com |

| Calcium Channel Blockers | Amlodipine drugbank.com |

| Anticholinergics | Atropine drugbank.com |

Interactions Increasing CNS Depression

This compound may cause dizziness and other central nervous system (CNS) effects. drugs.comdrugs.com When taken concomitantly with other CNS depressants, there is an increased risk of additive effects, such as enhanced sedation, dizziness, and impaired cognitive and motor function. drugbank.commayoclinic.org CNS depressants are a broad category of drugs that slow down the nervous system. mayoclinic.org The combination of this compound with these agents can potentiate drowsiness and reduce alertness, which may be dangerous. drugs.commayoclinic.org Numerous medications can increase the risk or severity of CNS depression when combined with this compound. drugbank.com

Table 2: Selected Drugs That May Increase CNS Depression with this compound

| Drug Category | Interacting Drug |

|---|---|

| Benzodiazepines | Alprazolam drugbank.com, Bromazepam drugbank.com, Chlordiazepoxide drugbank.com, Clotiazepam drugbank.com, Diazepam drugbank.com |

| Opioid Analgesics | Alfentanil drugbank.com, Buprenorphine drugbank.com, Butorphanol drugbank.com, Codeine drugbank.com, Diamorphine drugbank.com |

| Antihistamines | Azelastine drugbank.com, Brompheniramine drugbank.com, Carbinoxamine drugbank.com, Desloratadine drugbank.com, Dexbrompheniramine drugbank.com |

| Antipsychotics | Acetophenazine drugbank.com, Benperidol drugbank.com, Brexpiprazole drugbank.com, Cariprazine drugbank.com, Clothiapine drugbank.com |

| Anticonvulsants | Brivaracetam drugbank.com, Carbamazepine drugbank.com |

| Muscle Relaxants | Baclofen drugbank.com |

| Anesthetics | Desflurane drugbank.com |

| Sedative-Hypnotics | Brotizolam drugbank.com, Butobarbital drugbank.com |

Interactions Increasing QTc Prolongation

Although this compound has minimal effect on the QT interval, caution is advised when it is co-administered with other drugs known to cause QTc prolongation. brainkart.comdrugs.com A prolonged QTc interval is a marker for increased risk of serious ventricular arrhythmias, including Torsades de Pointes (TdP). uspharmacist.comnih.gov The risk of this potentially life-threatening arrhythmia increases when two or more drugs with QTc-prolonging effects are used together, due to a potential additive pharmacodynamic effect. uspharmacist.comnih.gov A wide range of medications across various classes can increase the risk or severity of QTc prolongation when combined with this compound. drugbank.com

Table 3: Selected Drugs That May Increase QTc Prolongation with this compound

| Drug Category | Interacting Drug |

|---|---|

| Antihistamines | Acrivastine drugbank.com, Alcaftadine drugbank.com, Astemizole drugbank.com, Azatadine drugbank.com, Buclizine drugbank.com, Chlorcyclizine drugbank.com |

| Anti-Infectives | Azithromycin drugbank.com, Bedaquiline drugbank.com, Chloroquine drugbank.com, Amodiaquine drugbank.com |

| Antipsychotics | Asenapine drugbank.com, Clozapine drugbank.com |

| Anti-Cancer Agents | Adagrasib drugbank.com, Bortezomib drugbank.com, Ceritinib drugbank.com, Crizotinib drugbank.com |

| Alpha-Blockers | Alfuzosin drugbank.com |

| 5-HT3 Antagonists | Dolasetron drugbank.com |

| Antivirals | Atazanavir drugbank.com |

Interactions Affecting Absorption

The absorption of this compound from the gastrointestinal tract can be affected by co-administration of certain substances, potentially reducing its serum concentration and efficacy. drugbank.com Several compounds, particularly antacids, have been shown to cause a decrease in the absorption of this compound. drugbank.com Administration with food can also alter the rate of absorption. nih.gov

Antacids : Compounds such as Aluminium, Aluminium phosphate, Aluminum hydroxide, Bismuth subnitrate, and Calcium carbonate can decrease the absorption of this compound, which may lead to a reduced serum concentration and a potential decrease in therapeutic effect. drugbank.com

Interactions Increasing Adverse Effects

The co-administration of this compound with certain other drugs can increase the risk or severity of adverse effects. drugbank.com These interactions may not fall into the specific categories of arrhythmogenicity, CNS depression, or QTc prolongation but represent a general potentiation of undesirable effects. drugbank.compatsnap.com Patients should be monitored for any new or worsening side effects when these drugs are used concomitantly. patsnap.com

Table 4: Drugs That May Increase the Risk or Severity of Adverse Effects with this compound

| Interacting Drug | Potential Consequence |

|---|---|

| Almotriptan | Increased risk or severity of adverse effects. drugbank.com |

| Amiodarone | Increased risk or severity of adverse effects. drugbank.com |

| Bromocriptine | Increased risk or severity of adverse effects. drugbank.com |

| Cabergoline | Increased risk or severity of adverse effects. drugbank.com |

| Cannabidiol | Increased risk or severity of adverse effects. drugbank.com |

| Carisoprodol | Increased risk or severity of adverse effects. drugbank.com |

| Chlorpheniramine | Increased risk or severity of adverse effects. drugbank.com |

| Desvenlafaxine | Increased risk or severity of adverse effects. drugbank.com |

| Deutetrabenazine | Increased risk or severity of adverse effects. drugbank.com |

Proarrhythmia and Cardiac Safety Considerations

Mechanisms of Proarrhythmia

The proarrhythmic effects of moricizine are primarily linked to its interaction with cardiac ion channels, particularly its potent blockade of sodium channels. patsnap.com This action affects the electrical properties of the heart, influencing excitability and conduction velocity. drugbank.com

Induction or Exacerbation of Arrhythmias

This compound can induce new atrial and ventricular arrhythmias or exacerbate pre-existing ones. drugs.com This effect has been reported in a percentage of patients treated with the drug. drugs.com this compound-induced arrhythmias can potentially be lethal and may be more resistant to conversion back to normal sinus rhythm compared to arrhythmias not caused by the drug. drugs.com Alterations in ventricular conduction, including new bundle branch patterns, have been observed in a notable percentage of patients. drugs.com

Torsade de Pointes Risk

While this compound's primary mechanism involves sodium channel blockade, it also has minor effects on potassium and calcium channels. patsnap.com Torsade de Pointes (TdP) is a polymorphic ventricular tachycardia associated with QT prolongation. ccjm.orgoup.commedscape.com Some antiarrhythmic drugs that prolong the QT interval, particularly by blocking the rapidly activating delayed rectifier potassium current (IKr), are associated with an increased risk of TdP. oup.combalkanmedicaljournal.org Although this compound has minimal effect on ventricular repolarization and the QT interval compared to some other antiarrhythmics drugbank.comahajournals.org, the risk of TdP is a general concern with antiarrhythmic agents that affect cardiac repolarization. oup.commedscape.com

Risk Factors for this compound Cardiotoxicity

Several independent risk factors have been identified for the development of this compound cardiotoxicity. drugs.com These factors can increase a patient's susceptibility to adverse cardiac events when treated with this compound. nih.gov

Advanced Age

Advanced age is an independent predictor of adverse cardiac events associated with antiarrhythmic agents, including those in the class to which this compound belongs. nih.gov Older patients may have a higher susceptibility to the toxic effects of these drugs. nih.gov

Coronary Artery Disease

The presence of coronary artery disease is a significant risk factor for this compound cardiotoxicity. drugs.com Patients with underlying structural heart disease, such as coronary artery disease, are generally at higher risk for proarrhythmic events when treated with antiarrhythmic drugs. researchgate.netjacc.org

History of Myocardial Infarction

A history of myocardial infarction is another independent risk factor for the development of this compound cardiotoxicity. drugs.com The CAST trial, which included patients with a recent history of myocardial infarction, highlighted the increased risk of mortality, attributed to proarrhythmic effects, in patients treated with antiarrhythmic drugs like this compound. ahajournals.orgwikipedia.orgnih.gov Patients with a history of myocardial infarction and impaired left ventricular function are particularly vulnerable to unexpected pro-arrhythmic events with certain antiarrhythmic agents. nih.gov

Low Left Ventricular Ejection Fraction

Low left ventricular ejection fraction (LVEF), defined as less than 0.40, is identified as an independent risk factor for the development of this compound cardiotoxicity. drugs.com Research, including the Cardiac Arrhythmia Suppression Trial (CAST), investigated the use of this compound in patients with a recent history of myocardial infarction and reduced ejection fractions. drugs.comacpjournals.orgfrontiersin.org The CAST trial found that this compound increased short-term mortality in survivors of myocardial infarction with low ejection fractions and asymptomatic or mildly symptomatic ventricular premature depolarizations. acpjournals.orgfrontiersin.org In a prospective study involving patients with sustained ventricular tachyarrhythmias and a mean ejection fraction of 0.39, a significant proarrhythmic effect and lack of efficacy were observed with this compound. drugs.com

Studies have indicated that antiarrhythmic drugs, including this compound, may be less effective in patients with a history of congestive heart failure and a reduced LVEF. nih.gov However, data from a large patient database suggested that patients with a history of CHF were as likely to achieve suppression of ventricular premature beats (defined as ≥75% reduction) as those without a history of CHF, and suppression was achieved as often in patients with LVEF less than 30% as in those with more preserved LVEF. nih.gov Despite this, patients with proarrhythmia during this compound therapy have been found to have significantly lower left ventricular ejection fractions (24% vs 39%). nih.gov

Congestive Heart Failure

Congestive heart failure (CHF) is recognized as an independent risk factor for this compound cardiotoxicity. drugs.comnih.gov Patients with ventricular premature beats and CHF have an increased risk of sudden death, and arrhythmia suppression in this population can be complicated by proarrhythmia and negative inotropic effects of antiarrhythmic drugs. nih.gov

An analysis of a large patient database involving patients treated with this compound for ventricular arrhythmias revealed that CHF developed in 5.4% of patients. nih.gov Of those with a history of CHF, recurrence or exacerbation of clinical CHF during treatment with this compound occurred in 12.8% of patients. nih.gov The incidence of CHF exacerbation definitely related to this compound was reported as low (2%) and occurred primarily in patients with a history of CHF. nih.gov The frequency of CHF (defined as New York Heart Association class III or IV) in a this compound database of 1072 patients was 7.1%, with a higher frequency among patients with a prior history of CHF (15.4%) than in those without (0.8%). mdedge.com

Electrolyte Imbalances (Potassium, Calcium, Magnesium)